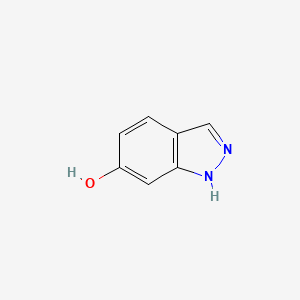

1H-Indazol-6-ol

Vue d'ensemble

Description

1H-Indazol-6-ol, also known as 6-Hydroxyindazole, is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 g/mol .

Synthesis Analysis

The synthesis of 1H-Indazol-6-ol involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, which involves a hydrogen bond propelled mechanism . An electrochemical synthesis of 1H-indazoles has also been described .Molecular Structure Analysis

The molecular structure of 1H-Indazol-6-ol consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI string for 1H-Indazol-6-ol is InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7 (5)3-6/h1-4,10H, (H,8,9) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Indazol-6-ol include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

1H-Indazol-6-ol has a molecular weight of 134.14 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0. Its Exact Mass is 134.048012819 g/mol and its Monoisotopic Mass is also 134.048012819 g/mol. Its Topological Polar Surface Area is 48.9 Ų .Applications De Recherche Scientifique

Antiproliferative Activities Against Cancer Cell Lines

N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against a panel of tumor cell lines derived from nine clinically isolated cancer types, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Inhibition of Cyclo-oxygenase-2 (COX-2)

The compound 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB), an inhibitor of COX-2, was investigated for its effect on the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage .

Synthesis Strategies

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

Parkinson’s Disease Treatment

cis-2,6-Dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine (MLi-2) is a structurally novel compound developed as a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor for the treatment of Parkinson’s disease .

Orientations Futures

The future directions in the research of 1H-Indazol-6-ol involve the development of new synthetic approaches and the exploration of its diverse biological activities . The potency of the electrochemical strategy was demonstrated through the late-stage functionalization of various bioactive molecules, making this reaction attractive for the synthesis of 1H-indazole derivatives for pharmaceutical research and development .

Propriétés

IUPAC Name |

1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYZVDBIVNOTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901318 | |

| Record name | NoName_418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazol-6-ol | |

CAS RN |

23244-88-4 | |

| Record name | 1H-Indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-6-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 1H-Indazol-6-ol derivatives in the treatment of proliferative diseases?

A: Research suggests that certain 1H-Indazol-6-ol derivatives act as inhibitors of HSP90. [, ] HSP90, or Heat Shock Protein 90, plays a crucial role in the folding, stability, and function of numerous proteins involved in cell growth and survival. By inhibiting HSP90, these compounds can disrupt the function of these client proteins, ultimately leading to the suppression of tumor cell growth and proliferation. []

Q2: How does the structure of 1H-Indazol-6-ol relate to its activity as a serotonin receptor agonist?

A: Studies have shown that the 1-(2-aminopropyl) substituent on the 1H-indazole core is crucial for the serotonin receptor agonist activity. [] Specifically, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol exhibits potent agonist activity at the 5-HT2 receptor. This compound demonstrates high selectivity for the 5-HT2 receptor subtype compared to other serotonin receptors. []

Q3: Beyond its use as a therapeutic agent, does 1H-Indazol-6-ol have any reported applications in organic synthesis?

A: While the provided research focuses on the biological activity of 1H-Indazol-6-ol and its derivatives, the methylation study demonstrates its use as a starting material for synthesizing other substituted indazoles. [] This highlights its potential utility in synthetic organic chemistry for preparing a variety of indazole-based compounds, which could have diverse applications.

Q4: What are the potential advantages of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol as a therapeutic agent for ocular hypertension?

A: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol shows promise as a potential treatment for ocular hypertension due to its potent and selective agonist activity at the 5-HT2 receptor. [] This selectivity contributes to its peripherally acting nature, minimizing central nervous system side effects. [] Moreover, it effectively reduces intraocular pressure in animal models, suggesting a potential therapeutic benefit for glaucoma. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)

![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)

![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)

![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)